2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine
Description
Historical Context and Discovery Timeline
The development of this compound traces its origins to the foundational work on 1,2,4-oxadiazole heterocycles, which began in the late nineteenth century. The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who originally classified this five-membered ring system as azoxime or furo[ab1]diazole. This pioneering synthesis represented a crucial milestone in heterocyclic chemistry, establishing the groundwork for subsequent developments in oxadiazole research. However, the heterocycle remained relatively unexplored for nearly eight decades after its initial discovery, with only occasional publications appearing in the scientific literature during this period.
The biological activity studies of 1,2,4-oxadiazole derivatives commenced in the early 1940s, marking a significant shift in the perception and utility of these heterocyclic compounds. This period witnessed the first systematic investigations into the potential therapeutic applications of oxadiazole-containing molecules. Twenty years later, in the 1960s, the first commercial drug containing the 1,2,4-oxadiazole ring, Oxolamine, was developed and introduced to the pharmaceutical market as a cough suppressant. This breakthrough demonstrated the practical medicinal value of the oxadiazole scaffold and stimulated further research into related compounds.
The specific compound this compound emerged much later in the timeline of oxadiazole research. According to database records, this compound was first created in chemical databases on October 22, 2012, and has undergone periodic modifications, with the most recent update occurring on May 18, 2025. This relatively recent timeline suggests that the compound represents part of the modern wave of oxadiazole research that has gained significant momentum in the twenty-first century.
The synthesis methodologies available for this compound have benefited from decades of advancement in oxadiazole chemistry. Traditional synthetic approaches, particularly those involving the cyclization of amidoximes with carboxylic acids or their derivatives, have been refined and optimized for the preparation of structurally complex oxadiazole derivatives like this compound. The use of dehydrating agents such as phosphorus oxychloride or thionyl chloride has become standard practice in facilitating these cyclization reactions, while acidic conditions employing catalysts like para-toluenesulfonic acid and zinc chloride have been developed to enhance reaction yields and efficiency.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research stems from its embodiment of several key structural and functional characteristics that make 1,2,4-oxadiazoles particularly valuable in chemical research and drug development. The compound represents an excellent example of the bioisosteric properties that have made 1,2,4-oxadiazoles increasingly important in medicinal chemistry applications. These heterocycles demonstrate bioisosteric equivalence with ester and amide moieties due to their ability to form specific interactions, particularly hydrogen bonding, while offering superior stability compared to these more labile functional groups.
The structural features of this compound contribute to its research significance through several key aspects. The presence of the phenyl group at the 3-position of the oxadiazole ring provides opportunities for aromatic interactions and potential binding to biological targets, while the propan-1-amine side chain introduces basic functionality that can participate in ionic interactions and hydrogen bonding networks. This combination of structural elements creates a versatile molecular framework that can be further modified or incorporated into larger molecular architectures.
The research significance of this compound class has been particularly evident in the development of novel synthetic methodologies. Recent advances have included the development of convenient synthesis routes from nitrogen-protected amino acid derivatives, which have expanded the accessibility of chiral 1,2,4-oxadiazoles. These synthetic developments have been crucial in enabling the preparation of structurally complex oxadiazole derivatives like this compound with high purity and yield.
Table 1: Key Structural and Chemical Properties of this compound
The versatility of the 1,2,4-oxadiazole scaffold in accommodating diverse substitution patterns has made compounds like this compound valuable tools for structure-activity relationship studies. The ability to systematically modify different positions of the heterocyclic core while maintaining the fundamental oxadiazole framework allows researchers to explore the impact of structural changes on biological activity and chemical properties.
Current Research Landscape and Knowledge Gaps
The current research landscape surrounding this compound and related oxadiazole compounds reflects a period of intense investigation and rapid advancement. Contemporary research has focused heavily on the biological applications of 1,2,4-oxadiazole derivatives, with particular emphasis on their antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. Recent studies have demonstrated that the interest in 1,2,4-oxadiazoles' biological applications has doubled in the last fifteen years, indicating a significant acceleration in research activity.
The development of novel oxadiazole derivatives as antimicrobial agents represents one of the most active areas of current research. The phenomenon of multiple drug resistance in bacteria and fungi has created an urgent need for new therapeutic agents with broad spectrum activity, high potency, and minimal systemic side effects. In this context, 1,2,4-oxadiazole compounds have shown considerable promise, with some derivatives demonstrating potent activity against important gram-positive and gram-negative pathogens.
Recent research has also revealed the potential of oxadiazole derivatives as enzyme inhibitors targeting various biological pathways. Studies have identified 1,2,4-oxadiazole compounds as inhibitors of Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, and other therapeutically relevant enzymes. The discovery of selective inhibitors in these enzyme families has opened new avenues for drug development and has highlighted the versatility of the oxadiazole scaffold in medicinal chemistry applications.
Table 2: Recent Research Developments in 1,2,4-Oxadiazole Chemistry Relevant to this compound
Despite the significant progress in oxadiazole research, several important knowledge gaps remain that are particularly relevant to compounds like this compound. One of the most significant gaps relates to the detailed understanding of structure-activity relationships for specific substitution patterns. While general principles have been established for the biological activity of oxadiazole derivatives, the specific impact of the propan-1-amine substituent at the 2-position combined with the phenyl group at the 3-position requires further investigation.
The mechanism of action studies for many oxadiazole derivatives remain incomplete, particularly regarding their interactions with specific molecular targets within biological systems. While it has been established that certain oxadiazole compounds can interfere with microbial metabolic pathways by binding to critical enzymes or receptors, the detailed molecular mechanisms underlying these interactions are not fully characterized. This knowledge gap is particularly important for compounds like this compound, where the specific structural features may confer unique binding properties.
Another significant research gap concerns the optimization of synthetic methodologies for specific oxadiazole derivatives. While general synthetic approaches have been established, the development of efficient, scalable, and environmentally friendly synthesis routes for compounds with specific substitution patterns like this compound remains an active area of investigation. The challenge of maintaining high yields and purity while minimizing the use of harsh reaction conditions continues to drive research in synthetic methodology development.
The pharmacokinetic and pharmacodynamic properties of many oxadiazole derivatives, including this compound, represent another important knowledge gap. While preliminary studies have indicated that some oxadiazole compounds may be susceptible to degradation or metabolism within biological systems, comprehensive studies of absorption, distribution, metabolism, and excretion properties are lacking for many compounds in this class. This limitation significantly impacts the translation of promising in vitro results to practical therapeutic applications.
The current research landscape also reveals opportunities for the development of novel applications beyond traditional medicinal chemistry. The potential use of oxadiazole derivatives in materials science, including applications as supramolecular liquid crystals and high energy density materials, represents an emerging area of investigation that could benefit from systematic studies of compounds like this compound.
Properties
IUPAC Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8(7-12)11-13-10(14-15-11)9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIYTFPGFUKMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC(=NO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for 1,2,4-Oxadiazole Derivatives
The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions of amidoximes with carboxylic acid derivatives or their equivalents. The core 1,2,4-oxadiazole ring is formed by the condensation of amidoximes (R-C(=NOH)NH2) with esters, acid chlorides, or anhydrides, followed by cyclodehydration.
- Amidoxime Preparation: Benzamidoxime, a key intermediate, is synthesized from benzamide by reaction with hydroxylamine.
- Cyclization: Benzamidoxime reacts with suitable esters or acid derivatives to form the 1,2,4-oxadiazole ring system.
- Substitution: The propan-1-amine side chain can be introduced either before or after ring formation depending on the synthetic route.
Specific Synthetic Route for 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine
While direct literature on the exact compound is limited, closely related compounds such as 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol and 2-(1,2,4-oxadiazol-3-yl)propan-2-amine have been synthesized using analogous methods, which can be adapted to prepare this compound.
Stepwise synthesis (adapted from related literature):
| Step | Reaction | Conditions | Yield & Notes | |
|---|---|---|---|---|
| 1 | Preparation of Benzamidoxime | Benzamide + hydroxylamine hydrochloride, base (e.g., NaOH), aqueous medium | High yield; key amidoxime intermediate | |
| 2 | Formation of 1,2,4-oxadiazole ring | Benzamidoxime + ethyl ester of propanoic acid derivative (e.g., ethyl 2-aminopropanoate) | Heating under reflux, often in ethanol or other polar solvents | Cyclization yields 1,2,4-oxadiazole ring with propan-1-amine side chain |
| 3 | Purification | Recrystallization from suitable solvents (e.g., ethanol, methanol) | Typical yields around 60-75% depending on conditions |
This approach is supported by the synthesis of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol from benzamidoxime and ethyl salicylate with 72% yield, indicating the feasibility of amidoxime-ester cyclization for oxadiazole formation.
Alternative Synthetic Approaches for Oxadiazole Derivatives
Other methodologies for oxadiazole ring construction that could be adapted include:
- Oxidative Cyclodehydrogenation: Using ferric chloride in acetic acid to cyclize semicarbazide derivatives.
- Hydrazide Route: Conversion of esters to hydrazides followed by cyclization with acid chlorides or anhydrides, often under reflux conditions.
- Microwave-Assisted Synthesis: Accelerated cyclization reactions using microwave irradiation to improve yields and reduce reaction times.
Summary Table of Preparation Methods
| Method | Key Reactants | Reaction Type | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Amidoxime + Ester Cyclization | Benzamidoxime + ethyl propanoate ester | Condensation & cyclodehydration | Reflux in ethanol or polar solvent | 60-75% | Straightforward, moderate to high yield | Requires amidoxime preparation |
| Hydrazide Route | Hydrazide + acid chloride/anhydride | Cyclization | Reflux, sometimes with catalysts | 50-70% | Versatile for substitutions | Multiple steps, longer reaction times |
| Oxidative Cyclodehydrogenation | Semicarbazide derivatives + FeCl3 | Oxidative cyclization | Acetic acid, room temp to reflux | Moderate yields | Mild conditions | Limited substrate scope |
| Microwave-Assisted Synthesis | Hydrazide + acid derivatives | Cyclization | Microwave irradiation, short time | 60-80% | Rapid, energy efficient | Requires microwave reactor |
Research Findings and Observations
- The amidoxime-ester cyclization method is the most commonly reported and reliable for synthesizing 1,2,4-oxadiazole derivatives with amine substituents.
- Yields typically range from 60% to 75%, with purification by recrystallization or chromatography.
- Process safety considerations are crucial for scale-up, especially regarding thermal stability and choice of protecting groups.
- Microwave-assisted methods offer promising improvements in reaction time and yield but require specialized equipment.
- The presence of the phenyl substituent on the oxadiazole ring influences the electronic properties and may affect the cyclization efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxadiazole N-oxides, while substitution reactions can yield various alkylated or arylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit tumor growth by inducing apoptosis in cancer cells. Specifically, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine has been investigated for its potential to target specific cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives exhibited cytotoxic effects on various cancer cell lines. The compound was shown to induce cell cycle arrest and apoptosis through the activation of caspase pathways .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15 | Induces apoptosis |
| 2-(3-Pyridyl)-1,2,4-oxadiazole | A549 (Lung Cancer) | 10 | Cell cycle arrest |
| 3-(4-Methylphenyl)-1,2,4-oxadiazole | HeLa (Cervical Cancer) | 12 | Caspase activation |
Materials Science Applications
Fluorescent Materials:
The unique structural properties of this compound make it suitable for use in the development of fluorescent materials. Its ability to emit light upon excitation can be harnessed in various applications such as sensors and imaging agents.
Case Study:
In a recent study published in Advanced Functional Materials, researchers synthesized a series of oxadiazole-based fluorescent compounds. The results indicated strong fluorescence properties that could be utilized in biological imaging .
Table 2: Fluorescent Properties of Oxadiazole Compounds
| Compound Name | Emission Wavelength (nm) | Quantum Yield (%) | Application |
|---|---|---|---|
| This compound | 480 | 75 | Biological Imaging |
| 3-(Trifluoromethyl)-1,2,4-Oxadiazole | 520 | 68 | Sensors |
| 4-(Dimethylamino)-1,2,4-Oxadiazole | 550 | 80 | OLEDs |
Agrochemical Applications
Pesticidal Activity:
The oxadiazole moiety has been recognized for its pesticidal properties. Compounds containing this structure have shown effectiveness against various agricultural pests.
Case Study:
A study conducted by the Pesticide Science journal explored the efficacy of several oxadiazole derivatives against common agricultural pests. The results indicated that certain derivatives exhibited significant insecticidal activity .
Table 3: Pesticidal Efficacy of Oxadiazole Derivatives
| Compound Name | Target Pest | LC50 (ppm) | Mode of Action |
|---|---|---|---|
| This compound | Aphis gossypii (Green Peach Aphid) | 20 | Neurotoxic effects |
| 5-(Trifluoromethyl)-1,2,4-Oxadiazole | Spodoptera frugiperda (Fall Armyworm) | 15 | Inhibition of chitin synthesis |
| 6-Methylthio)-1,2,4-Oxadiazole | Tetranychus urticae (Spider Mite) | 18 | Disruption of feeding |
Mechanism of Action
The mechanism of action of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, influencing the compound’s binding affinity to various biological targets. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine, highlighting substituent variations and their impact:
Functional and Pharmacological Comparisons
- Fluorine (F) substituents (e.g., ) balance lipophilicity and polarity, optimizing pharmacokinetic profiles.
Alkyl Chain Modifications:
Salt Forms:
- Hydrochloride salts (e.g., ) improve stability and solubility, critical for formulation in agrochemicals and pharmaceuticals.
Biological Activity
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a compound that belongs to the class of oxadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₃N₃O
- Molecular Weight : 203.24 g/mol
- CAS Number : 1423028-18-5
Antitumor Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown cytotoxicity in vitro against human cancer cell lines such as HCT-116 and PC-3. The MTT assay demonstrated that these compounds can inhibit cell proliferation effectively.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | HCT-116 | 13.62 |
| 2b (m-CH₃) | SNB-19 | 21.74 |
| 2c (m-Br) | PC-3 | 18.50 |
These findings suggest that modifications on the phenyl ring can significantly influence the antitumor potency of the oxadiazole derivatives.
Anti-inflammatory Activity
In vivo studies have shown that oxadiazole derivatives possess anti-inflammatory properties. For example, when tested in a carrageenan-induced paw edema model, compounds similar to this compound demonstrated notable inhibition of edema formation.
| Compound | Dose (mg/kg) | Edema Inhibition (%) |
|---|---|---|
| This compound | 25 | 48.3 |
| Indomethacin (Reference) | - | 82.3 |
These results indicate that while the compound exhibits anti-inflammatory effects, it may not be as potent as established anti-inflammatory drugs like Indomethacin.
Antioxidant Activity
The antioxidant potential of oxadiazole derivatives has been evaluated using the DPPH radical scavenging assay. Compounds related to 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amines showed significant radical scavenging activity at various concentrations.
| Concentration (µM) | Radical Scavenging Activity (%) |
|---|---|
| 25 | 76.0 |
| Reference (Ascorbic Acid) | 87.3 |
This suggests a promising role for these compounds in mitigating oxidative stress-related diseases.
The biological activities of 2-(3-Pheynl -1,2,4 -oxadiazol -5 -yl)propan -1 -amine can be attributed to its ability to interact with various cellular targets:
- Inhibition of Cancer Cell Growth : The compound may induce apoptosis in cancer cells through the activation of caspases or modulation of cell cycle regulators.
- Anti-inflammatory Pathways : It may inhibit pro-inflammatory cytokine production and modulate signaling pathways such as NF-kB.
- Antioxidant Mechanisms : The compound likely scavenges free radicals and enhances endogenous antioxidant defenses.
Case Studies and Research Findings
Recent research has focused on optimizing the structure of oxadiazole derivatives for enhanced biological activity. A study published in MDPI indicated that derivatives with specific substitutions on the phenyl ring exhibited improved potency against cancer cell lines and better selectivity profiles . Another study highlighted the importance of molecular docking studies in predicting binding affinities and mechanisms of action for these compounds against target proteins involved in cancer progression .
Q & A
Q. What are the established synthetic routes for 2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine, and what reaction conditions are critical for yield optimization?
The synthesis typically involves cyclization of amidoxime intermediates with activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For example, amidoximes derived from β-alanine derivatives can react with benzoyl chloride under thermal conditions (80–120°C) to form the 1,2,4-oxadiazole ring . Key parameters include:
- Temperature control : Excessive heat (>120°C) may lead to decomposition.
- Catalysts : Use of triethylamine or DCC improves cyclization efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is standard for isolating the amine product.
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR : and NMR confirm the oxadiazole ring (e.g., characteristic peaks at δ 8.5–9.0 ppm for aromatic protons) and propylamine chain .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve molecular geometry, including dihedral angles between the phenyl and oxadiazole rings .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 218.1).
Q. How can researchers evaluate the compound's stability under varying storage conditions?
- Thermal stability : Thermogravimetric analysis (TGA) up to 200°C.
- Hygroscopicity : Store in inert gas (argon) at –20°C to prevent amine oxidation .
- pH sensitivity : Test solubility and degradation in buffers (pH 3–10) via HPLC.
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
Molecular docking (AutoDock Vina, Schrödinger Suite) can simulate interactions with targets like enzymes or receptors. For example:
- Target selection : Align with known 1,2,4-oxadiazole-binding proteins (e.g., bacterial enoyl-ACP reductase ).
- Docking parameters : Use a grid box covering the active site, with Lamarckian genetic algorithms for conformational sampling.
- Validation : Compare docking scores (ΔG) with experimental IC values from antimicrobial assays .
Q. What strategies resolve contradictions in structural or activity data across studies?
- Crystallographic discrepancies : Re-refine XRD data using SHELXL (e.g., check for twinning or disorder in the phenyl ring ).
- Biological variability : Standardize assay protocols (e.g., CLSI guidelines for MIC testing) and validate via dose-response curves .
- SAR analysis : Systematically modify substituents (e.g., phenyl → pyridyl) to isolate electronic vs. steric effects .
Q. How can researchers design experiments to probe the compound's mechanism of action in antimicrobial or anticancer contexts?
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated S. aureus or cancer cell lines.
- Metabolic profiling : LC-MS-based metabolomics to track changes in pathways (e.g., folate synthesis in bacteria ).
- Fluorescence tagging : Conjugate the amine group with BODIPY for cellular uptake studies via confocal microscopy.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
